Dehydrorotenone Shows Dramatically Reduced Complex I Inhibition Potency vs. Rotenone in Direct Comparative SAR Analysis
In a direct head-to-head comparison of six rotenoids for NADH:ubiquinone oxidoreductase (complex I) inhibitory activity, dehydrorotenone exhibited markedly lower potency than rotenone. The study established a potency rank order of rotenoids (1 and 2) > oxadehydrorotenoids (5 and 6) > trans- and cis-oxarotenoids (7 and 8) > dehydrorotenoids (3 and 4) [1]. The observed potency increase upon conversion of dehydrorotenone to either rotenone or oxadehydrorotenone confirms that the 6a,12a-dehydro modification substantially reduces complex I inhibitory activity [2]. This reduced target engagement represents a key differentiating factor for selecting dehydrorotenone as a lower-potency tool compound relative to rotenone in mitochondrial studies.
| Evidence Dimension | NADH:ubiquinone oxidoreductase (Complex I) inhibitory potency rank order |
|---|---|
| Target Compound Data | Dehydrorotenone (3) and dehydrodeguelin (4): lowest potency among six rotenoids tested |
| Comparator Or Baseline | Rotenone (1) and deguelin (2): highest potency among six rotenoids tested |
| Quantified Difference | Dehydrorotenoids rank lowest in potency order; conversion of dehydrorotenone to rotenone results in potency increase |
| Conditions | In vitro NADH:ubiquinone oxidoreductase activity assay using mammalian submitochondrial particles |
Why This Matters
This potency difference enables researchers to select dehydrorotenone as a lower-activity complex I inhibitor for studies requiring reduced mitochondrial perturbation or investigating structure-dependent toxicity thresholds.
- [1] Fang, N. & Casida, J.E. (1997). Anomalous Structure-Activity Relationships of 13-homo-13-Oxarotenoids and 13-homo-13-Oxadehydrorotenoids. Chemical Research in Toxicology, 10(8), 853-858. View Source
- [2] CTDBase. (2026). Anomalous structure-activity relationships of 13-homo-13-oxarotenoids and 13-homo-13-oxadehyrorotenoids. View Source
